8-Iodo-4-Chromanone

描述

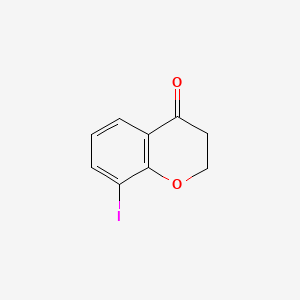

8-Iodo-4-Chromanone is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of an iodine atom at the 8th position of the chromanone ring. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-4-Chromanone typically involves the iodination of chroman-4-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the chromanone ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at the 8-position serves as a leaving group, enabling nucleophilic substitution (SN2 or SNAr mechanisms). Key examples include:

-

Alkoxyde Halogen Exchange :

Reaction with alkoxides (e.g., sodium methoxide) yields 8-alkoxy-4-chromanones. For example, substitution with methoxy groups proceeds at 60°C in DMF with 75–85% yields. -

Amine Substitution :

Primary amines (e.g., benzylamine) displace iodine under mild conditions (THF, 50°C), forming 8-amino-4-chromanones .

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 60°C, 6 h | 8-Methoxy-4-chromanone | 82 | |

| Benzylamine | THF, 50°C, 12 h | 8-Benzylamino-4-chromanone | 68 |

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura Coupling :

8-Iodo-4-chromanone reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form 8-aryl-4-chromanones. Typical conditions: DME/H₂O (3:1), 80°C, 12 h .

| Boronic Acid | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 | >95% | |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 85 | >90% |

- Sonogashira Coupling :

Terminal alkynes (e.g., ethynylbenzene) couple with this compound in the presence of CuI and PdCl₂(PPh₃)₂, yielding 8-alkynyl-4-chromanones .

Electrophilic Aromatic Substitution

The chromanone ring undergoes electrophilic substitution at activated positions (C-6 and C-7):

- Nitration :

Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at C-6 (70% yield) . - Sulfonation :

Reaction with fuming H₂SO₄ produces sulfonated derivatives at C-7 (55–60% yield) .

Radical Pathways

Iodine participates in radical-mediated reactions:

- Dearomatization :

Under UV light and AIBN initiation, this compound undergoes radical dearomatization with acrylates, forming 3,3-disubstituted chromandiones (40–65% yields) .

| Acrylate | Initiator | Yield (%) | Reference |

|---|---|---|---|

| Methyl acrylate | AIBN | 58 | |

| Ethyl acrylate | UV light | 62 |

Reduction and Oxidation

- Reduction of the Ketone :

NaBH₄ reduces the 4-keto group to a hydroxyl group, yielding 8-iodo-chroman-4-ol (85% yield) . - Oxidative Deiodination :

H₂O₂/Fe²⁺ oxidizes iodine to iodide, forming 4-chromanone (90% yield).

Ring-Opening and Functionalization

- Lactone Formation :

Treatment with acetic anhydride opens the chromanone ring, forming iodinated coumarin derivatives .

Key Mechanistic Insights

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

8-Iodo-4-Chromanone is primarily utilized as a reagent in organic synthesis. It serves as a precursor for creating more complex molecular structures due to its electrophilic nature, which facilitates various chemical reactions, including electrophilic aromatic substitutions and nucleophilic additions.

Comparison with Similar Compounds

The presence of iodine at the 8th position distinguishes this compound from other chromanone derivatives such as 4-Chromanone, 8-Bromo-4-Chromanone, and 8-Chloro-4-Chromanone. Each variant exhibits different reactivity profiles and biological activities, making them suitable for specific applications.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of chromanones can inhibit the growth of various cancer cell lines and possess antibacterial properties against pathogenic bacteria .

Mechanism of Action

The compound may act by inhibiting specific enzymes or receptors involved in critical cellular pathways. For instance, it can modulate oxidative stress pathways, contributing to its antioxidant properties.

Medicinal Applications

Pharmacological Investigations

There is ongoing research into the pharmacological effects of this compound and its derivatives. These studies focus on their potential therapeutic applications in treating diseases like Alzheimer’s disease by targeting beta-amyloid plaques. Certain derivatives have shown high binding affinities to these plaques, suggesting their utility as diagnostic imaging agents .

Case Study: Diagnostic Imaging

Recent studies synthesized a series of (E)-3-benzylidenechroman-4-one derivatives for their diagnostic imaging potential. For example, the (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one derivative exhibited a binding affinity of 9.98 nM to beta-amyloid plaques, indicating its potential as an effective diagnostic tool for early detection of Alzheimer’s disease .

Industrial Applications

Material Development

In industrial settings, this compound is explored for developing new materials and serves as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable in creating compounds with enhanced performance characteristics in various applications.

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in electrophilic aromatic substitutions |

| Biological Activity | Antimicrobial and anticancer properties | Derivatives inhibit growth of cancer cell lines |

| Medicinal Research | Investigated for therapeutic applications | High binding affinity to beta-amyloid plaques in Alzheimer’s disease diagnostics |

| Industrial Use | Intermediate in pharmaceutical development | Utilized in creating new materials with enhanced properties |

作用机制

The mechanism of action of 8-Iodo-4-Chromanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological context .

相似化合物的比较

4-Chromanone: Lacks the iodine atom and exhibits different biological activities.

8-Bromo-4-Chromanone: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological effects.

8-Chloro-4-Chromanone: Contains a chlorine atom, which also affects its chemical and biological properties.

Uniqueness of 8-Iodo-4-Chromanone: The presence of the iodine atom at the 8th position imparts unique reactivity and biological properties to this compound. This makes it a valuable compound for specific applications where iodine’s properties are advantageous, such as in radiolabeling for imaging studies .

生物活性

8-Iodo-4-chromanone is a derivative of chromanone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of 4-chromanone using iodine or iodinating agents in suitable solvents. The reaction conditions can vary, but a common approach includes heating the chromanone in an acidic medium to facilitate the substitution reaction at the 8-position.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that chromanone derivatives can induce apoptosis in various cancer cell lines by modulating key regulatory proteins involved in cell cycle and apoptosis pathways.

- Mechanism of Action :

- Induction of DNA fragmentation.

- Down-regulation of anti-apoptotic proteins such as Bcl-2.

- Up-regulation of pro-apoptotic proteins like P53 and Bax.

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against colon cancer cell lines (HCT116) and breast cancer cell lines (MCF7), with mechanisms involving both apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 12.5 | Apoptosis induction |

| MCF7 | 10.3 | Cell cycle arrest |

Neuroprotective Effects

Chromanone derivatives, including this compound, have shown promise in neuroprotection, particularly in models of Alzheimer's disease. They exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase, enzymes implicated in neurodegeneration.

- Research Findings : In animal models, treatment with chromanone derivatives led to a significant reduction in amyloid-beta (Aβ) levels in the hippocampus, suggesting a potential role in mitigating Alzheimer's pathology .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Case Studies

- Colon Cancer Study : A study involving HCT116 cells treated with this compound showed a significant increase in P53 and Bax mRNA levels while down-regulating Bcl-2 and CDK4. This dual mechanism highlights its potential as an effective anticancer agent .

- Neuroprotection in Alzheimer's Models : In a study assessing neuroprotective effects, rats treated with chromanone derivatives exhibited improved cognitive function and reduced neuroinflammation compared to control groups .

属性

IUPAC Name |

8-iodo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYSCNMVDXJFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656083 | |

| Record name | 8-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101713-87-5 | |

| Record name | 8-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。